molecular formula C10H15NO2 B13603029 (3-Ethoxy-2-methoxyphenyl)methanamine

(3-Ethoxy-2-methoxyphenyl)methanamine

Cat. No.: B13603029
M. Wt: 181.23 g/mol
InChI Key: VJZCZHYZRMVTPB-UHFFFAOYSA-N
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Description

(3-Ethoxy-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of methanamine, where the phenyl ring is substituted with ethoxy and methoxy groups at the 3 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-2-methoxyphenyl)methanamine typically involves the reaction of 3-ethoxy-2-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as a reducing agent in an organic solvent such as dichloromethane. The reaction is usually performed at room temperature and monitored using thin-layer chromatography to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line monitoring systems can help optimize reaction conditions and scale up the production.

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxy-2-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield primary amines or alcohols, depending on the reducing agent used.

    Substitution: The ethoxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: 3-Ethoxy-2-methoxybenzaldehyde or 3-ethoxy-2-methoxybenzoic acid.

    Reduction: 3-Ethoxy-2-methoxyphenylmethanol or 3-ethoxy-2-methoxyphenylamine.

    Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

(3-Ethoxy-2-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Ethoxy-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    (3-Ethoxy-4-methoxyphenyl)methanamine: Similar structure but with the methoxy group at the 4 position.

    (3-Methoxy-2-ethoxyphenyl)methanamine: Similar structure but with the ethoxy and methoxy groups swapped.

    (3-Ethoxy-2-hydroxyphenyl)methanamine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: (3-Ethoxy-2-methoxyphenyl)methanamine is unique due to the specific positioning of the ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(3-ethoxy-2-methoxyphenyl)methanamine

InChI

InChI=1S/C10H15NO2/c1-3-13-9-6-4-5-8(7-11)10(9)12-2/h4-6H,3,7,11H2,1-2H3

InChI Key

VJZCZHYZRMVTPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC)CN

Origin of Product

United States

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